Aliphatic N-Alkyl Substitution Confers Distinct Solubility and Formulation Advantages
N-octan-2-ylquinazolin-4-amine incorporates an aliphatic octan-2-yl chain at the N-4 position, whereas the predominant clinical 4-aminoquinazolines (e.g., gefitinib, erlotinib) feature aromatic N-aryl substituents. The unsubstituted 4-aminoquinazoline core exhibits aqueous solubility of only 0.35 g/L at 25°C . In contrast, the introduction of aminoalkyl chains at the C2-position of 2-aminoquinazoline derivatives was explicitly shown to enhance solubility properties [1]. While direct solubility data for N-octan-2-ylquinazolin-4-amine remains unpublished, the general principle that N-alkyl chains improve aqueous solubility relative to the unsubstituted core is well-established within the quinazoline class. This property translates to practical advantages in assay preparation and formulation development.
| Evidence Dimension | Aqueous solubility (25°C) |
|---|---|
| Target Compound Data | Not explicitly reported for N-octan-2-yl derivative; predicted improvement over core scaffold based on N-alkyl substitution precedent |
| Comparator Or Baseline | 4-aminoquinazoline core: 0.35 g/L |
| Quantified Difference | Not quantifiable from available literature; directional improvement inferred |
| Conditions | Pure compound in water at 25°C |
Why This Matters
Improved solubility reduces DMSO concentration requirements in biological assays and expands formulation options for in vivo studies.
- [1] Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Bioorg Med Chem 2009, 17, 1004-1019. View Source
